molecular formula C5H9N3 B1319680 N-methyl-1-(1H-pyrazol-5-yl)methanamine CAS No. 676491-02-4

N-methyl-1-(1H-pyrazol-5-yl)methanamine

Cat. No.: B1319680
CAS No.: 676491-02-4
M. Wt: 111.15 g/mol
InChI Key: FAFFFBUYETUJAQ-UHFFFAOYSA-N
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Description

N-methyl-1-(1H-pyrazol-5-yl)methanamine: is a heterocyclic organic compound that features a pyrazole ring substituted with a methyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(1H-pyrazol-5-yl)methanamine typically involves the reaction of pyrazole derivatives with methylating agents. One common method is the alkylation of 1H-pyrazole-5-carboxaldehyde with methylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-(1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-methyl-1-(1H-pyrazol-5-yl)methanamine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. It is also used in the development of bioactive molecules with potential therapeutic applications.

Medicine: this compound derivatives are explored for their potential as anti-inflammatory, analgesic, and anticancer agents. The compound’s ability to interact with biological targets makes it a valuable scaffold in drug discovery.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the production of dyes and polymers.

Mechanism of Action

The mechanism of action of N-methyl-1-(1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction. The pyrazole ring and the methanamine group play crucial roles in binding to the active site of the target molecule, leading to modulation of its activity.

Comparison with Similar Compounds

  • N-methyl-1-(1H-pyrazol-3-yl)methanamine
  • N-methyl-1-(1H-pyrazol-4-yl)methanamine
  • N-methyl-1-(1H-pyrazol-5-yl)ethanamine

Comparison: N-methyl-1-(1H-pyrazol-5-yl)methanamine is unique due to the position of the methanamine group on the pyrazole ring. This positional isomerism can lead to differences in reactivity and biological activity compared to its analogs. For example, the 5-position substitution may result in different binding affinities and selectivities for biological targets, making it a distinct and valuable compound for research and development.

Properties

IUPAC Name

N-methyl-1-(1H-pyrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFFFBUYETUJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599094
Record name N-Methyl-1-(1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676491-02-4
Record name N-Methyl-1-(1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(1H-pyrazol-3-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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